![molecular formula C7H13NO2 B14410971 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one CAS No. 87842-88-4](/img/structure/B14410971.png)
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aminooxy group attached to an ethanone backbone, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one can be achieved through enantioselective aminomethylation. This process involves the reaction of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst. The reaction is carried out in an aqueous medium at 25°C for 24 hours, resulting in the formation of Mannich type condensation products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted ethanones, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one has several scientific research applications:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of antimicrobial and cytotoxic agents.
Medicine: Its role in the synthesis of optically pure medicines makes it valuable in pharmaceutical research.
Industry: The compound is used in the design of environmentally benign synthesis methods for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one involves its interaction with molecular targets through its aminooxy group. This group can form covalent bonds with various substrates, leading to the formation of stable products. The compound’s ability to participate in Mannich reactions highlights its role in introducing aminoalkyl substituents into molecules, which is crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)propan-2-one: Used in similar Mannich reactions.
3-[(Pent-2-yn-1-yl)oxy]aniline: Another compound involved in enantioselective aminomethylation.
Aliphatic Aldehydes: Commonly used in the synthesis of Mannich bases.
Uniqueness
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one stands out due to its specific structure, which allows for unique interactions in chemical reactions. Its ability to form stable Mannich type condensation products with high diastereoisomeric excess makes it a valuable compound in asymmetric synthesis and pharmaceutical research .
Propriétés
Numéro CAS |
87842-88-4 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(pent-3-en-2-ylamino) acetate |
InChI |
InChI=1S/C7H13NO2/c1-4-5-6(2)8-10-7(3)9/h4-6,8H,1-3H3 |
Clé InChI |
GGLUTJODORPUAS-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C)NOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


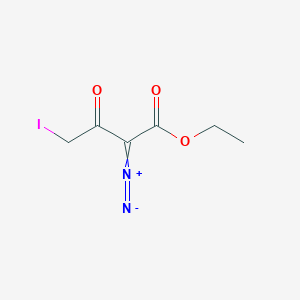
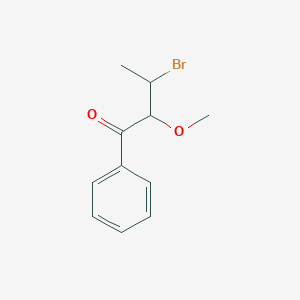
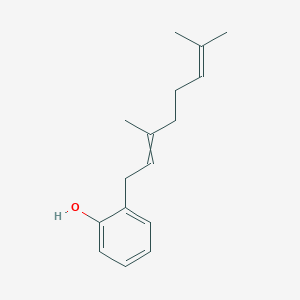
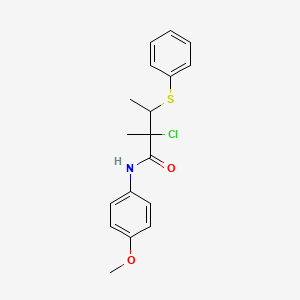
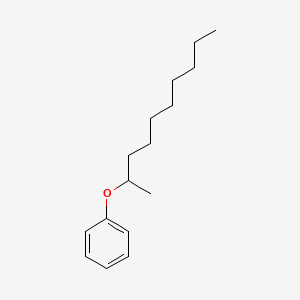
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
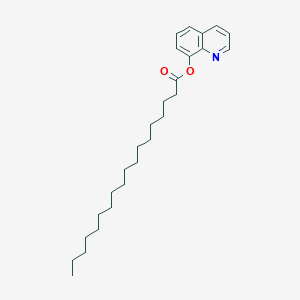
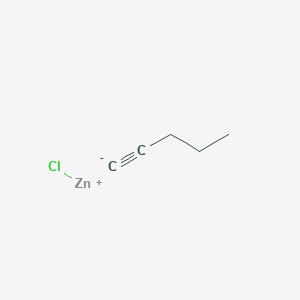
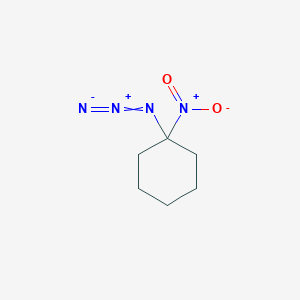
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
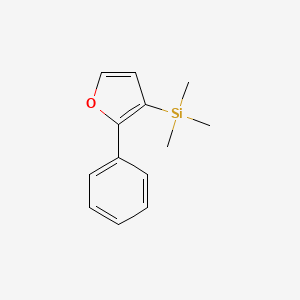
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
